Cas no 133388-96-2 (FOr-NLE-OH)

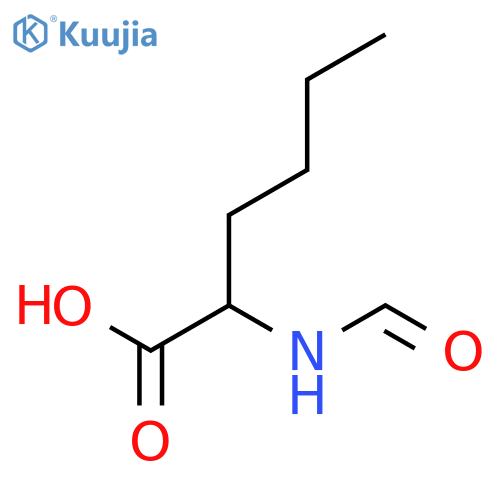

FOr-NLE-OH structure

商品名:FOr-NLE-OH

FOr-NLE-OH 化学的及び物理的性質

名前と識別子

-

- L-Norleucine, N-formyl-

- (2R)-2-formamidohexanoic acid

- For-L-norleucine

- For-Nle-OH

- (S)-2-Formylamino-4-(methylthio)butyric acid

- (S)-4-(Methylthio)-2-(formylamino)butanoic acid

- 2-formylamino-4-methylsulfanyl-butanoic acid

- FMET

- FOR-METHIONINE

- FOR-MET-OH

- FORMYL-L-METHIONINE

- Formylmethionine

- L-2-Formamino-capronsaeure

- N-For-L-Met-OH

- N-Formyl-DL-methionine

- N-Formyl-L-norleucin

- N-formyl-L-norleucine

- n-formylmethionine

- N-formyl-methionine

- N-HCO-(S)-Met

- For-L-Nle-OH

- FOR-AHX(2)-OH

- FOR-ACPO(2)-OH

- FOR-NORLEUCINE

- FOR-L-2-AMINOHEXANOIC ACID

- FORMYL-L-2-AMINO-HEXANOIC ACID

- AKOS006275513

- for-nle-oh, AldrichCPR

- (S)-2-Formamidohexanoicacid

- SCHEMBL8628188

- (2S)-2-formamidohexanoic Acid

- N-formylnorleucine

- CS-0444767

- MFCD00237678

- L-Norleucine,N-formyl-

- 133388-96-2

- (S)-2-Formamidohexanoic acid

- G74868

- DB-255754

- FOr-NLE-OH

-

- MDL: MFCD00237678

- インチ: InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)/t6-/m0/s1

- InChIKey: IRIJLKLYPXLQSQ-LURJTMIESA-N

- ほほえんだ: CCCC[C@H](NC=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 159.08959

- どういたいしつりょう: 159.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 6

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 66.4Ų

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ふってん: 370.3±25.0 °C at 760 mmHg

- フラッシュポイント: 177.7±23.2 °C

- PSA: 66.4

- じょうきあつ: 0.0±1.8 mmHg at 25°C

FOr-NLE-OH セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 36

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:冷蔵保存

FOr-NLE-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-285843-1g |

For-L-norleucine, |

133388-96-2 | 1g |

¥579.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285843A-5g |

For-L-norleucine, |

133388-96-2 | 5g |

¥2324.00 | 2023-09-05 | ||

| Apollo Scientific | OR930495-250mg |

For-nle-oh |

133388-96-2 | 95% | 250mg |

£90.00 | 2025-02-20 | |

| Apollo Scientific | OR930495-1g |

For-nle-oh |

133388-96-2 | 95% | 1g |

£150.00 | 2025-02-20 | |

| TRC | F754538-100mg |

FOr-NLE-OH |

133388-96-2 | 100mg |

$ 65.00 | 2022-06-04 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285843A-5 g |

For-L-norleucine, |

133388-96-2 | 5g |

¥2,324.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-285843-1 g |

For-L-norleucine, |

133388-96-2 | 1g |

¥579.00 | 2023-07-11 | ||

| Ambeed | A138138-5g |

(S)-2-Formamidohexanoic acid |

133388-96-2 | 98% | 5g |

$232.0 | 2024-04-24 | |

| abcr | AB476373-1g |

For-Nle-OH; . |

133388-96-2 | 1g |

€203.90 | 2025-02-14 | ||

| A2B Chem LLC | AD56774-5g |

For-nle-oh |

133388-96-2 | 97% | 5g |

$381.00 | 2024-04-20 |

FOr-NLE-OH 関連文献

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

133388-96-2 (FOr-NLE-OH) 関連製品

- 77481-28-8((R)-2-(Methylamino)pentanedioic acid)

- 82413-57-8(2-(Formylamino)butanoic acid)

- 1946-82-3(Na-Acetyl-L-Lysine)

- 1188-37-0(N-Acetyl-L-glutamic acid)

- 52315-75-0(N-Lauroyl-L-lysine)

- 2490-97-3(Aceglutamide)

- 5817-08-3(2-Acetamidopentanedioic acid)

- 6113-61-7(N-Formyl-L-leucine)

- 35305-74-9(N-Acetyl-L-glutamine)

- 19146-55-5(N-Acetyl-D-glutamic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:133388-96-2)FOr-NLE-OH

清らかである:99%/99%

はかる:5g/10g

価格 ($):209.0/384.0